molecular formula C9H13NO3S B1400810 4-(2-Methanesulfonylethoxy)aniline CAS No. 1183904-30-4

4-(2-Methanesulfonylethoxy)aniline

Cat. No.: B1400810
CAS No.: 1183904-30-4
M. Wt: 215.27 g/mol
InChI Key: BXIVECHCOYZFBT-UHFFFAOYSA-N
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Description

4-(2-Methanesulfonylethoxy)aniline is an organic compound with the molecular formula C9H13NO3S and a molecular weight of 215.27 g/mol . It is characterized by the presence of an aniline group substituted with a 2-methanesulfonylethoxy group at the para position. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Scientific Research Applications

4-(2-Methanesulfonylethoxy)aniline is used in various scientific research applications, including:

Safety and Hazards

This compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing its mist or vapors, washing skin thoroughly after handling, and using only in well-ventilated areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methanesulfonylethoxy)aniline typically involves the reaction of 4-hydroxyaniline with methanesulfonyl chloride in the presence of a base, followed by the reaction with ethylene oxide . The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to 50°C

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methanesulfonylethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions at the aniline ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated aniline derivatives.

Mechanism of Action

The mechanism of action of 4-(2-Methanesulfonylethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2-nitroaniline: Used in optical applications and has similar structural features.

    4-Aminophenol: Shares the aniline core structure but differs in functional groups.

    4-Chloroaniline: Similar aniline structure with a chlorine substituent.

Uniqueness

4-(2-Methanesulfonylethoxy)aniline is unique due to the presence of the methanesulfonylethoxy group, which imparts distinct chemical reactivity and properties. This makes it valuable in specific applications where other aniline derivatives may not be suitable .

Properties

IUPAC Name

4-(2-methylsulfonylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-14(11,12)7-6-13-9-4-2-8(10)3-5-9/h2-5H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIVECHCOYZFBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCOC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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